molecular formula C8H11NO B13572782 (1R)-1-(5-methylpyridin-2-yl)ethan-1-ol

(1R)-1-(5-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B13572782
M. Wt: 137.18 g/mol
InChI Key: AFOKUYZVCAVTHF-SSDOTTSWSA-N
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Description

(1R)-1-(5-methylpyridin-2-yl)ethan-1-ol is a chiral alcohol with a pyridine ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-methylpyridin-2-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, (5-methylpyridin-2-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, catalytic hydrogenation.

    Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products Formed

    Oxidation: (5-methylpyridin-2-yl)ethanone, (5-methylpyridin-2-yl)acetic acid.

    Reduction: (5-methylpyridin-2-yl)ethane.

    Substitution: (1R)-1-(5-methylpyridin-2-yl)ethyl chloride, (1R)-1-(5-methylpyridin-2-yl)ethyl bromide.

Scientific Research Applications

(1R)-1-(5-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(5-methylpyridin-2-yl)ethan-1-ol
  • (1R)-1-(3-methylpyridin-2-yl)ethan-1-ol
  • (1R)-1-(5-ethylpyridin-2-yl)ethan-1-ol

Uniqueness

(1R)-1-(5-methylpyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry and substitution pattern on the pyridine ring. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to similar compounds.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1R)-1-(5-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5,7,10H,1-2H3/t7-/m1/s1

InChI Key

AFOKUYZVCAVTHF-SSDOTTSWSA-N

Isomeric SMILES

CC1=CN=C(C=C1)[C@@H](C)O

Canonical SMILES

CC1=CN=C(C=C1)C(C)O

Origin of Product

United States

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